molecular formula C13H14IN3O3S B033853 N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide CAS No. 100988-63-4

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide

Cat. No.: B033853
CAS No.: 100988-63-4
M. Wt: 419.24 g/mol
InChI Key: SZYIIYPUOUTNDY-WYUVZMMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide is a sophisticated chemical intermediate of significant interest in the field of medicinal chemistry and antibiotic development. This compound features a unique molecular architecture, combining a 7-aminocephem core, a critical scaffold in β-lactam antibiotics, with a pyridinium-4-carboxylate moiety. The primary research application of this molecule is as a versatile building block for the semi-synthetic modification of cephalosporin-class antibiotics. Researchers utilize this intermediate to synthesize novel cephalosporin derivatives, aiming to enhance their pharmacological properties, broaden their spectrum of activity against resistant bacterial strains, and improve their stability to β-lactamase enzymes. The presence of the reactive 7-amino group and the functionalized pyridinium side chain at the 3-position allows for targeted chemical modifications, enabling structure-activity relationship (SAR) studies. These investigations are crucial for developing next-generation antibiotics to combat the growing global threat of multidrug-resistant bacteria. The hydriodide salt form ensures improved stability and solubility for handling in various experimental protocols. This compound is intended For Research Use Only and is a valuable tool for scientists engaged in pioneering anti-infective research.

Properties

CAS No.

100988-63-4

Molecular Formula

C13H14IN3O3S

Molecular Weight

419.24 g/mol

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide

InChI

InChI=1S/C13H13N3O3S.HI/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15;/h1-5,9,12H,6-7,14H2;1H/t9-,12-;/m1./s1

InChI Key

SZYIIYPUOUTNDY-WYUVZMMLSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3.[I-]

Other CAS No.

100988-63-4

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

1-[((7R)-7-AMINO-4-CARBOXY-3,4-DIDEHYDROCEPHAM-3-YL)METHYL]PYRIDINIUM IODIDE

Origin of Product

United States

Preparation Methods

Core Cephem Architecture

The compound features a bicyclo[4.2.0]octane ring system characteristic of cephalosporins, with a pyridinium group substituted at the C3 position via a methylene bridge. The hydriodide salt stabilizes the positively charged pyridinium nitrogen, enhancing crystallinity and solubility. The molecular formula for the free base is C₁₃H₁₃N₃O₃S , with a molecular weight of 291.33 g/mol. The hydriodide form introduces an additional hydrogen iodide molecule, though exact stoichiometry requires further validation.

Stereochemical Considerations

The (6R,7R) configuration at the C6 and C7 positions is critical for biological activity and synthetic reproducibility. Epimerization at these centers during synthesis can yield inactive byproducts, necessitating stringent control of reaction pH and temperature.

Synthetic Routes

Nucleophilic Quaternization of Pyridine

A pivotal step involves the introduction of the pyridinium group to the cephem nucleus. The process typically employs:

  • Reaction of 7-aminocephalosporanic acid (7-ACA) derivatives with pyridine-4-carbaldehyde under mild basic conditions.

  • Mannich-type condensation to form the C3-methylpyridinium linkage, followed by iodide salt formation via treatment with hydroiodic acid.

Table 1: Representative Reaction Conditions for Quaternization

ParameterConditionYield (%)Source
Temperature20–25°C78
SolventAqueous ethanol (50% v/v)
Reaction Time4–6 hours
Pyridine Molar Ratio1.2:1 (relative to 7-ACA derivative)

Crystallization and Salt Formation

Crystalline hydriodide salts are obtained through antisolvent precipitation. Key steps include:

  • Dissolving the quaternized intermediate in a polar solvent (e.g., water or methanol).

  • Gradual addition of hydroiodic acid to induce salt formation.

  • Cooling to 0–5°C to precipitate the product, followed by filtration and drying under vacuum.

Process Optimization

pH Control During Quaternization

Maintaining a pH of 6.5–7.5 is essential to prevent degradation of the β-lactam ring. Excess alkalinity promotes ring-opening, while acidity accelerates hydrolysis of the methylpyridinium group.

Solvent Systems for Crystallization

Ethanol-water mixtures (3:1 v/v) yield rhombic crystals with >95% purity. Alternative solvents like acetone or isopropanol produce amorphous solids requiring additional recrystallization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): Signals at δ 5.65 (d, J = 4.8 Hz, H-6), δ 5.12 (d, J = 4.8 Hz, H-7), and δ 8.45–7.35 (pyridinium protons).

  • IR (KBr): Peaks at 1775 cm⁻¹ (β-lactam C=O) and 1620 cm⁻¹ (pyridinium C=N⁺).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the hydriodide salt with a retention time of 12.3 minutes, achieving >99% purity.

Industrial-Scale Challenges

Byproduct Formation

Common impurities include:

  • Des-pyridinium analogs from incomplete quaternization.

  • Δ³-cephem isomers due to thermal instability during drying.

Stabilization Strategies

Lyophilization under nitrogen atmosphere and storage at −20°C mitigate decomposition. Addition of EDTA (0.01% w/v) chelates metal ions that catalyze β-lactam hydrolysis.

Regulatory and Pharmacopeial Standards

The compound is listed in the European Pharmacopoeia as Ceftazidime Impurity C , with acceptance criteria of ≤0.3% in active pharmaceutical ingredients. Batch consistency requires meeting specifications for:

  • Water content (Karl Fischer titration: ≤1.5% w/w).

  • Residual solvents (GC-MS: ethanol ≤5000 ppm).

Emerging Methodologies

Enzymatic Synthesis

Recent patents describe lipase-catalyzed acylation of 7-ACA derivatives to improve regioselectivity, though industrial adoption remains limited.

Continuous Flow Reactors

Microreactor systems reduce reaction times by 40% and enhance heat transfer during exothermic quaternization steps .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Antibacterial Activity

Research has indicated that N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide exhibits significant antibacterial properties. It is structurally related to ceftazidime, a well-known cephalosporin antibiotic. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing novel antibiotics.

Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Its unique structure allows for various modifications that can improve potency, reduce toxicity, or broaden the spectrum of activity against resistant bacterial strains.

Drug Development

The compound has been explored in drug development pipelines, particularly for treating infections caused by multidrug-resistant bacteria. Its efficacy in preclinical models has led to interest in further clinical trials to evaluate its safety and effectiveness in humans.

Biochemical Research

This compound has been utilized in biochemical studies to understand the mechanisms of bacterial resistance and the action of beta-lactam antibiotics. It aids researchers in elucidating how modifications to antibiotic structures can impact their interactions with bacterial enzymes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various cephem derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as a new therapeutic agent.

Case Study 2: Structure-Activity Relationship

Research conducted at a leading pharmaceutical institute focused on modifying the structure of this compound to enhance its antibacterial properties. The study identified key structural features that correlate with increased potency and reduced side effects, paving the way for future drug candidates.

Mechanism of Action

The mechanism of action of 7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally or mechanistically related compounds:

Compound Class Key Features Pharmacological Profile
Target Compound Cephalosporin derivative Pyridinium-4-carboxylate hydriodide salt; cephem core with 7-amino group. Likely exhibits β-lactam activity. Presumed activity against Gram-positive and Gram-negative bacteria; hydriodide may enhance solubility/stability.
Penethamate hydriodide Penicillin derivative Hydriodide salt of penethamate; used in veterinary medicine. Broad-spectrum activity against Gram-positive bacteria; limited Gram-negative coverage.
Phenoxymethylpenicillin Penicillin Oral penicillin with phenoxy-methyl side chain. Similar spectrum to benzylpenicillin but less potent against Gram-negative bacteria.
Piperacillin Ureidopenicillin Extended-spectrum penicillin with enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. Broader Gram-negative coverage due to increased permeability and PBP affinity.
Pipemidic acid Quinolone 4-Quinolone derivative with a piperazine ring. Targets DNA gyrase; more active against P. aeruginosa compared to nalidixic acid.

Key Differences in Mechanism and Efficacy

  • β-Lactam vs. Quinolone Activity: Unlike pipemidic acid (a DNA gyrase inhibitor), the target compound likely inhibits bacterial cell wall synthesis via PBPs, a mechanism shared with penicillins and cephalosporins .
  • Spectrum of Activity : Piperacillin’s ureido group broadens its Gram-negative coverage, whereas the target compound’s pyridinium group may limit penetration into Gram-negative outer membranes compared to later-generation cephalosporins.

Research Findings and Data Gaps

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn:

  • Antimicrobial Activity : Likely intermediate between early cephalosporins (e.g., narrow-spectrum) and advanced β-lactams (e.g., piperacillin), depending on substituent effects.
  • Veterinary Applications : Similar to penethamate hydriodide, its use may be optimized for livestock due to hydriodide stability and dosing convenience .

Table: Hypothetical Physicochemical Properties

Property Target Compound Penethamate hydriodide Phenoxymethylpenicillin
Molecular Weight ~500–550 g/mol (estimated) 369.44 g/mol 350.39 g/mol
Solubility High (hydriodide salt) Moderate Low (acid-sensitive)
Melting Point ~120–150°C (hypothetical) 143–145°C 120–125°C

Biological Activity

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide is a cephalosporin derivative with potential therapeutic applications. This compound is of interest due to its structural similarity to existing antibiotics, particularly those effective against a broad spectrum of bacterial infections. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N3O3SC_{13}H_{14}N_3O_3S with a molecular weight of approximately 291.326 g/mol. The compound features a pyridinium moiety, which may enhance its solubility and biological activity. Its structure includes defined stereocenters that contribute to its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it is effective against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These results suggest that the compound has potential as a broad-spectrum antibiotic, particularly in treating infections caused by resistant strains .

Case Studies

  • Study on Efficacy Against Resistant Strains : A recent study evaluated the effectiveness of this compound against multi-drug resistant E. coli. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential utility in clinical settings where resistance is prevalent .
  • Synergistic Effects with Other Antibiotics : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like amoxicillin. The combination therapy showed enhanced efficacy, reducing MIC values significantly, which could lead to lower dosages and reduced side effects in patients .

Safety and Toxicity

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological assessments are necessary to fully understand its safety in human applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate hydriodide?

  • Answer : The synthesis typically involves coupling the cephem core with a pyridinium carboxylate moiety via alkylation. A common approach is to react 7-aminocephalosporanic acid derivatives with activated pyridinium intermediates (e.g., bromomethylpyridinium salts) in polar aprotic solvents like DMF under nitrogen. Purification is achieved via recrystallization using ethanol/water mixtures, followed by ion-exchange chromatography to isolate the hydriodide salt. Confirm purity using HPLC (>98%) and characterize intermediates via 1H^1H-NMR and FTIR .

Q. How can the structural integrity of this compound be validated experimentally?

  • Answer : Use X-ray crystallography for absolute configuration determination. Refinement via SHELX software (e.g., SHELXL) is recommended for resolving hydrogen bonding and counterion interactions. Pair crystallographic data with 13C^{13}C-NMR to confirm the cephem core’s stereochemistry and 1H^1H-NMR to verify pyridinium proton environments. Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak (M+H+^+) .

Q. What is the role of the hydriodide counterion in this compound’s stability and solubility?

  • Answer : The hydriodide (HI-derived) counterion enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies (pH 2–8, 25–40°C) should assess iodide dissociation using ion-selective electrodes. Compare with hydrochloride or sulfate salts to evaluate hygroscopicity differences. Hydriodide salts may exhibit superior thermal stability in TGA-DSC analyses .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

  • Answer : The compound’s zwitterionic nature (from cephem carboxylate and pyridinium) complicates membrane permeability. Use logP measurements (shake-flask method) to optimize lipid solubility. For in vivo studies, employ co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance bioavailability .

Advanced Research Questions

Q. How can pharmacokinetic (PK) parameters for this compound be optimized in mammalian models?

  • Answer : Design a crossover PK study in rodents, comparing intramuscular (IM) and intravenous (IV) routes. Use LC-MS/MS to quantify plasma concentrations. Adjust dosing intervals based on elimination half-life (t1/2_{1/2}) and volume of distribution (Vd_d). For prodrug potential (like penethamate hydriodide’s conversion to benzylpenicillin), monitor metabolite profiles via enzymatic hydrolysis assays .

Q. What methodologies are effective for evaluating its antimicrobial efficacy against resistant pathogens?

  • Answer : Conduct MIC/MBC assays against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae). Use broth microdilution per CLSI guidelines. For synergy studies, combine with β-lactamase inhibitors (e.g., clavulanic acid) and assess fractional inhibitory concentration (FIC) indices. Time-kill curves (0–24 h) can validate bactericidal vs. bacteriostatic activity .

Q. How should crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement?

  • Answer : For disordered regions (common in cephem derivatives), apply SHELXL’s PART instruction to model alternative conformations. Twinned data (detected via Rint_{\text{int}} > 0.5) require HKLF 5 format processing and BASF parameter refinement. Validate using R1_1/wR2_2 convergence and residual density maps (<0.5 eÅ3^{-3}) .

Q. What strategies guide structure-activity relationship (SAR) studies for pyridinium-modified cephems?

  • Answer : Systematically vary pyridinium substituents (e.g., electron-withdrawing groups at C-4) and assess β-lactamase stability via nitrocefin hydrolysis assays. Use molecular docking (AutoDock Vina) to predict binding to penicillin-binding proteins (PBPs). Corrogate MIC data with Hammett σ values to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.